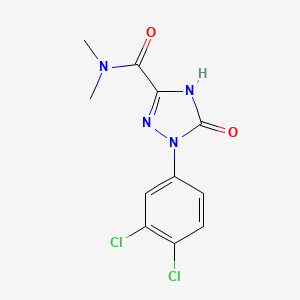

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

Beschreibung

Historical Development of Triazole-Based Pharmacophores

The triazole heterocycle, first described by Bladin in 1885, represents a pivotal advancement in medicinal chemistry due to its aromatic five-membered ring containing three nitrogen atoms. Early applications focused on antifungal agents, with the discovery of azole derivatives in the 1940s catalyzing the development of first-generation drugs like fluconazole and itraconazole. These compounds inhibit fungal CYP51 enzymes by coordinating with heme iron via the triazole ring’s nitrogen atoms, disrupting ergosterol biosynthesis. Over time, the triazole scaffold’s versatility enabled its integration into antiviral, anticancer, and anti-inflammatory agents, driven by its capacity to engage in hydrogen bonding, dipole interactions, and π-stacking with biological targets.

The evolution of click chemistry further expanded triazole applications. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), for instance, streamlined the synthesis of 1,2,3-triazole derivatives with regioselective precision. However, the 1,2,4-triazole isomer gained prominence for its metabolic stability and adaptability in forming hydrogen bonds, making it a preferred scaffold in kinase inhibitors and antimicrobial agents.

Strategic Importance of 1,2,4-Triazole Scaffolds in Modern Drug Discovery

The 1,2,4-triazole nucleus offers distinct advantages in drug design:

- Hydrogen-Bonding Capacity : The nitrogen-rich structure facilitates interactions with amino acid residues in enzymatic pockets, enhancing binding affinity. For example, fluconazole’s triazole moiety forms critical hydrogen bonds with Aspergillus fumigatus CYP51.

- Metabolic Stability : Unlike amide bonds, triazoles resist hydrolysis, improving oral bioavailability. This property is exploited in paclobutrazol, a plant growth regulator.

- Regioselective Functionalization : The 1-, 3-, and 5-positions of 1,2,4-triazole allow targeted substitutions to optimize pharmacokinetics. Recent studies demonstrate that 3,5-disubstituted derivatives exhibit enhanced anticancer activity by modulating tubulin polymerization.

Table 1 : Therapeutic Applications of 1,2,4-Triazole Derivatives

| Application | Example Compound | Target/Mechanism | Source |

|---|---|---|---|

| Antifungal | Fluconazole | CYP51 inhibition | |

| Anticancer | Epacadostat | IDO1 enzyme inhibition | |

| Antihypertensive | Urapidil | α1-Adrenergic receptor antagonism |

Role of Dichlorophenyl and Dimethylamide Moieties in Bioactive Compound Design

The dichlorophenyl and dimethylamide groups in the subject compound contribute synergistically to its bioactivity:

Dichlorophenyl Group :

- Enhances lipophilicity, promoting membrane permeability.

- The electron-withdrawing chlorine atoms stabilize charge-transfer interactions with aromatic residues in target proteins.

- Exemplified in antifungal agents like voriconazole, where halogenated aryl groups improve potency against resistant Candida strains.

Dimethylamide Group :

Table 2 : Impact of Substituents on Triazole Bioactivity

| Substituent | Function | Example in Therapeutics |

|---|---|---|

| Dichlorophenyl | Lipophilicity, target affinity | Voriconazole |

| Dimethylamide | Solubility, metabolic stability | Saxagliptin (DPP-4 inhibitor) |

Knowledge Gaps in Current Triazole Derivative Research

Despite advances, critical challenges persist:

- Resistance Mechanisms : Fungal pathogens like Candida glabrata develop efflux pumps and CYP51 mutations, reducing triazole efficacy. Structural studies are needed to design analogs resistant to microbial adaptation.

- Synthetic Complexity : Current methods for 1,2,4-triazoles, such as the Pellizzari reaction, often require harsh conditions, limiting scalability. Metal-free click strategies using ethenesulfonyl fluorides show promise but need optimization.

- Structure-Activity Relationships (SAR) : The interplay between substituent electronegativity and target selectivity remains poorly understood. For instance, dimethylamide’s role in modulating CYP450 interactions warrants further exploration.

Eigenschaften

Molekularformel |

C11H10Cl2N4O2 |

|---|---|

Molekulargewicht |

301.13 g/mol |

IUPAC-Name |

1-(3,4-dichlorophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C11H10Cl2N4O2/c1-16(2)10(18)9-14-11(19)17(15-9)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H,14,15,19) |

InChI-Schlüssel |

UNBZNYMUMCVEQH-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation of the 1,2,4-triazole ring system,

- Introduction of the 3,4-dichlorophenyl substituent at the N-1 position,

- Functionalization of the 3-position with a carboxylic acid derivative,

- Conversion of the carboxylic acid to the corresponding dimethylamide.

Stepwise Synthetic Routes

Synthesis of 1,2,4-Triazole Core

The 1,2,4-triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). Literature reports the use of hydrazides reacting with appropriate carboxylic acid derivatives under acidic or neutral conditions to afford the 1,2,4-triazole-5-one scaffold.

Formation of Carboxylic Acid Dimethylamide

The carboxylic acid group at the 3-position of the triazole ring is converted to the dimethylamide via amidation reactions. This is often achieved by activating the carboxylic acid (e.g., using coupling reagents like HATU, EDC, or DCC) followed by reaction with dimethylamine or its salts.

Detailed Synthetic Procedures and Reaction Conditions

Representative Synthetic Procedure

A typical synthetic route based on literature and patents is summarized below:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Hydrazine derivative + 3,4-dichlorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Formation of hydrazide intermediate | Moderate to high yield; careful control of temperature necessary |

| 2 | Cyclization of hydrazide under acidic conditions (e.g., acetic acid reflux) | Formation of 1,2,4-triazole-5-one ring | High yield; purification by recrystallization |

| 3 | Activation of carboxylic acid (e.g., with HATU or EDC) in DMF or DCM | Preparation for amidation | Efficient activation; minimal side reactions |

| 4 | Reaction with dimethylamine (gas or solution) at room temperature to 40 °C | Formation of carboxylic acid dimethylamide | High yield; product isolated by chromatography |

Alternative Methodologies

Weinreb Amide Route : Some patents describe the use of Weinreb amides as intermediates for ketone or amide formation, involving coupling agents and amine derivatives in DMF with bases such as diisopropylethylamine.

Microwave-Assisted Cyclization : Recent advances include microwave irradiation to accelerate the heterocyclization steps, reducing reaction times from hours to minutes while maintaining good yields.

One-Pot Syntheses : One-pot procedures combining amidoximes and activated esters or acid chlorides in basic media (NaOH/DMSO) have been reported for related heterocycles, potentially adaptable to this compound.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

- Elemental Analysis : Confirming molecular formula C11H10Cl2N4O2.

- Infrared Spectroscopy (IR) : Characteristic peaks for amide carbonyl (~1650 cm⁻¹), triazole ring vibrations.

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR: Signals corresponding to aromatic protons of the 3,4-dichlorophenyl group and N,N-dimethylamide methyl groups.

- ^13C NMR: Carbonyl carbons, aromatic carbons, and triazole carbons.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 301.13 g/mol consistent with molecular weight.

- X-ray Crystallography : Occasionally used for definitive structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazide cyclization + amidation | Hydrazine, 3,4-dichlorobenzoyl chloride, HATU, dimethylamine | Room temp to reflux, organic solvents | Well-established, good yields | Multi-step, requires careful purification |

| Microwave-assisted cyclization | Amidoximes, acyl chlorides, NH4F/Al2O3 catalyst | Microwave irradiation, minutes | Rapid, environmentally friendly | Requires microwave reactor |

| One-pot amidoxime + ester cyclization | Amidoximes, methyl/ethyl esters, NaOH/DMSO | Room temperature, basic medium | Simple purification, moderate to good yields | Longer reaction times (4–24h) |

| Weinreb amide intermediate route | Weinreb amide, coupling agents, dimethylamine | DMF, base, room temp | High selectivity, versatile | More complex intermediates |

Research Discoveries and Improvements

The use of microwave irradiation has significantly improved reaction times and yields for heterocyclic ring formation, reducing solvent use and energy consumption.

Employing superbase media such as NaOH/DMSO allows one-pot synthesis of oxadiazole and triazole derivatives, simplifying purification and increasing scalability.

Advances in coupling reagents (e.g., HATU, TBTU) have enhanced amidation efficiency for carboxylic acid derivatives, minimizing side products and improving yields.

Structural analogs synthesized via these methods have shown promising biological activities , underscoring the importance of precise synthetic control.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives, including 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Screening

In a study published in MDPI, derivatives of 1,2,4-triazoles were screened for their antibacterial activity against common pathogens such as E. coli and P. aeruginosa. The results demonstrated that certain modifications to the triazole structure enhanced antibacterial efficacy significantly .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 5 µg/mL |

| Compound B | B. subtilis | 10 µg/mL |

| 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo... | P. aeruginosa | 7 µg/mL |

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied, with promising results indicating their potential as therapeutic agents.

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide revealed its ability to inhibit cell proliferation in various cancer cell lines. In vitro tests showed that this compound exhibited selective cytotoxicity against human lung cancer cells (A549) and colon cancer cells (HCT116) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.0 | Induction of apoptosis |

| HCT116 | 15.5 | Cell cycle arrest at G1 phase |

The presence of electron-withdrawing groups on the aromatic ring was found to enhance the anticancer activity significantly.

Agricultural Applications

Beyond medicinal uses, compounds like 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide may also have applications in agriculture as fungicides or herbicides due to their bioactive properties.

Case Study: Fungicidal Activity

Research has indicated that triazole derivatives can act as effective fungicides against plant pathogens. For instance, studies have shown that certain triazoles inhibit fungal growth by disrupting cell membrane integrity and function . This property can be harnessed to develop new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets depend on the context of its use, such as its role as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in substituents on the triazole ring, phenyl group, or amide moiety. Key comparisons are outlined below:

Physicochemical Properties

- Solubility : The dimethylamide group in the target compound likely improves solubility in polar solvents compared to phenylamide or urea derivatives (e.g., DCPMU) .

- Stability : Triazole rings generally exhibit higher metabolic stability than urea or dioxolane-containing compounds (e.g., etaconazole), which may undergo ring-opening reactions .

Biologische Aktivität

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anti-inflammatory, antimicrobial, and antiproliferative effects.

Chemical Structure

The compound features a triazole ring system, which is known for its biological relevance. The presence of the dichlorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Anti-inflammatory Activity

A study evaluating various 1,2,4-triazole derivatives indicated that compounds similar to 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide exhibited notable anti-inflammatory properties. Specifically:

- Cytokine Inhibition : The compound significantly reduced TNF-α production in peripheral blood mononuclear cells (PBMCs), indicating a strong anti-inflammatory effect. At the highest tested concentration (100 µg/mL), the reduction in TNF-α was approximately 44–60% compared to control cultures .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : The activity was assessed against multiple strains, with results suggesting effective inhibition comparable to standard antimicrobial agents. Specific MIC values were not detailed in available studies but indicated promising potential for further exploration in antimicrobial applications .

Antiproliferative Activity

In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines:

- Cancer Cell Lines : The antiproliferative effects were evaluated against several cancer cell lines, with significant cytotoxicity observed. The IC50 values of related compounds suggest that modifications to the triazole structure can enhance activity against specific cancer types .

Case Studies and Research Findings

The precise mechanism by which 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide exerts its effects is still under investigation. However, it is hypothesized that:

- Cytokine Modulation : The compound may inhibit pathways involved in cytokine release and inflammatory responses.

- Cell Cycle Arrest : Its antiproliferative effects may involve inducing cell cycle arrest or apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclization reactions using intermediates like diphenyl cyanocarbonimidate as a synthon . For this compound, key steps include:

- Step 1 : Condensation of 3,4-dichlorophenylamine with a triazole precursor (e.g., ethyl 1H-1,2,4-triazole-3-carboxylate) under reflux with DIPEA as a base .

- Step 2 : Dimethylamide formation via nucleophilic substitution with dimethylamine in anhydrous THF.

- Optimization : Reaction temperature (-35°C to 70°C) and stoichiometric ratios (1:1.1 equivalents of base) significantly impact purity and yield (targeting >85% via HPLC).

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .

- HPLC-MS : For purity assessment (>98%) and molecular ion detection (e.g., [M+H]+ at m/z 357.2) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the dihydro-5-oxo moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the triazole or phenyl ring) affect bioactivity in this compound class?

- Methodological Answer : Comparative studies using analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole) reveal that:

- Phenyl Substituents : 3,4-Dichloro groups enhance lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .

- Triazole Modifications : Replacing dimethylamide with a methyl ester reduces metabolic stability (t₁/₂ <1 hour in microsomal assays) .

- Experimental Design : Use QSAR modeling to predict activity cliffs and prioritize analogs for synthesis .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Address discrepancies via:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) .

- Batch Analysis : Confirm compound purity and stereochemical consistency (e.g., enantiomeric excess >99% via chiral HPLC) .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid) to identify confounding variables .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (e.g., Kᵢ for cytochrome P450 isoforms) .

- Docking Simulations : Employ molecular dynamics to map interactions with catalytic residues (e.g., triazole ring coordination with heme iron) .

- Mutagenesis : Validate binding hypotheses by testing activity against enzyme mutants (e.g., CYP3A4 T309A variant) .

Technical Challenges & Solutions

Q. What are the methodological challenges in resolving tautomeric equilibria of the dihydro-5-oxo-1H-1,2,4-triazole core?

- Answer : The keto-enol tautomerism complicates spectral interpretation. Solutions include:

- Low-Temperature NMR : Conduct experiments at -40°C to "freeze" tautomeric states .

- Isotopic Labeling : Use N-labeled analogs to track nitrogen hybridization shifts .

Q. How can researchers validate environmental stability data (e.g., hydrolysis half-life) for regulatory submissions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.